molecular formula C11H15FO2 B12637642 3-iso-Butoxy-5-fluorobenzyl alcohol CAS No. 1443309-47-4

3-iso-Butoxy-5-fluorobenzyl alcohol

Cat. No.: B12637642
CAS No.: 1443309-47-4
M. Wt: 198.23 g/mol
InChI Key: RNZVARNNJZSBOI-UHFFFAOYSA-N
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Description

3-iso-Butoxy-5-fluorobenzyl alcohol is a benzyl alcohol derivative featuring an isobutoxy group (-OCH₂CH(CH₃)₂) at the 3-position and a fluorine atom at the 5-position of the benzene ring. These analogs differ in substituent type, position, and electronic effects, which influence physical characteristics (e.g., melting point, molecular weight) and chemical reactivity. Below, we compare this compound with its closest structural relatives using available data.

Properties

CAS No.

1443309-47-4

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

[3-fluoro-5-(2-methylpropoxy)phenyl]methanol

InChI

InChI=1S/C11H15FO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-5,8,13H,6-7H2,1-2H3

InChI Key

RNZVARNNJZSBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-5-fluorobenzyl alcohol typically involves the reaction of 3-fluorobenzyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of 3-iso-Butoxy-5-fluorobenzyl alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-iso-Butoxy-5-fluorobenzyl alcohol is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. The iso-butoxy group provides steric hindrance, influencing the compound’s overall activity and selectivity .

Comparison with Similar Compounds

3-Benzyloxybenzyl Alcohol and 4-Benzyloxybenzyl Alcohol

  • Molecular Formula : C₁₄H₁₄O₂ (MW 214.25) .
  • Melting Points :
    • 3-Benzyloxy isomer: 48°C
    • 4-Benzyloxy isomer: 86–87°C .
  • Key Difference : Positional isomerism significantly impacts melting points, with the para-substituted isomer exhibiting higher thermal stability.

3-Ethoxy-5-fluorobenzyl Alcohol

  • Molecular Formula : C₉H₁₁FO₂ (MW 170.18) .
  • Safety : Requires protective gear (gloves, masks) due to hazards associated with skin/eye contact (Safety Statements: H303+H313+H333) .

Halogen-Substituted Derivatives

3-Chloro-5-fluorobenzyl Alcohol

  • Molecular Formula : C₇H₆ClFO (MW 160.57) .
  • Reactivity : The electron-withdrawing chlorine atom may increase acidity of the hydroxyl group, facilitating nucleophilic substitution reactions.

(3-Bromo-5-fluorophenyl)methanol

  • Molecular Formula : C₇H₆BrFO (MW 205.03) .
  • Comparison : Bromine’s larger atomic radius compared to chlorine could sterically hinder reactions while offering distinct electronic effects.

Fluorinated Group Derivatives

3-Fluoro-5-(trifluoromethoxy)benzyl Alcohol

  • Molecular Formula : C₈H₆F₄O₂ (MW 210.13) .
  • Properties : The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

  • Molecular Formula : C₈H₆F₄O (MW 194.13) .

Research Findings and Data

Table 1. Comparative Properties of Benzyl Alcohol Derivatives

Compound Name Substituents Molecular Formula MW CAS RN Melting Point (°C) Key Safety Notes
3-Benzyloxybenzyl alcohol 3-OBz, 5-H C₁₄H₁₄O₂ 214.25 1700-30-7 48 -
4-Benzyloxybenzyl alcohol 4-OBz, 5-H C₁₄H₁₄O₂ 214.25 836-43-1 86–87 -
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol 3-F, 5-OCF₃ C₈H₆F₄O₂ 210.13 86256-18-0 - -
3-Fluoro-5-(trifluoromethyl)benzyl alcohol 3-F, 5-CF₃ C₈H₆F₄O 194.13 184970-29-4 - -
3-Chloro-5-fluorobenzyl alcohol 3-Cl, 5-F C₇H₆ClFO 160.57 - - Avoid skin/eye contact
3-Ethoxy-5-fluorobenzyl alcohol 3-OEt, 5-F C₉H₁₁FO₂ 170.18 1443324-36-4 - Use protective equipment
(3-Bromo-5-fluorophenyl)methanol 3-Br, 5-F C₇H₆BrFO 205.03 216755-56-5 - -

Key Observations:

Substituent Effects :

  • Alkoxy Groups : Bulkier groups (e.g., benzyloxy) increase molecular weight and may reduce solubility compared to smaller alkoxy chains (e.g., ethoxy).
  • Halogens : Chlorine and bromine introduce steric and electronic effects, altering reactivity in substitution reactions .
  • Fluorinated Groups : Trifluoromethoxy and trifluoromethyl groups enhance stability and lipophilicity, critical for pharmaceutical applications .

Safety : Ethoxy- and chloro-fluoro derivatives require stringent handling protocols, suggesting similar precautions for iso-butoxy analogs .

Biological Activity

3-iso-Butoxy-5-fluorobenzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis and Structure

The synthesis of 3-iso-butoxy-5-fluorobenzyl alcohol typically involves the alkylation of 5-fluorobenzyl alcohol with isobutyl bromide in the presence of a base. The resulting compound features a fluorine atom, which can enhance its biological activity by influencing the compound's lipophilicity and receptor binding properties.

1. Inhibition Studies

Recent studies have highlighted the inhibitory effects of 3-iso-butoxy-5-fluorobenzyl alcohol on various biological targets:

  • Serotonin Receptor Modulation : The compound has been evaluated for its ability to inhibit the serotonin receptor subtype 5HT2A. In vitro assays demonstrated significant inhibition, with an IC50 value indicating effective receptor antagonism . This action suggests potential applications in treating conditions like anxiety and depression.
  • Liver Metabolism : In vivo studies showed that 3-iso-butoxy-5-fluorobenzyl alcohol improved glucose tolerance in high-fat diet-fed mice, suggesting a role in modulating hepatic lipid metabolism . The compound also reduced liver weight and alleviated hepatic steatosis, indicating its potential as a therapeutic agent for fatty liver disease.

2. Cytotoxicity and Selectivity

The cytotoxic effects were assessed using various mammalian cell lines, revealing that 3-iso-butoxy-5-fluorobenzyl alcohol exhibited low cytotoxicity even at higher concentrations (IC50 values ranging from 18.2 µM to 64.0 µM across different cell lines) . Importantly, it showed selective inhibition of the targeted serotonin receptor without significant off-target effects on other receptors.

The mechanism through which 3-iso-butoxy-5-fluorobenzyl alcohol exerts its biological effects involves several pathways:

  • Receptor Interaction : The compound's fluorine substitution enhances its binding affinity to the serotonin receptor, facilitating effective modulation of neurotransmitter systems .
  • Metabolic Pathways : By influencing pathways related to lipid metabolism and glucose homeostasis, the compound demonstrates potential as an anti-diabetic agent. It appears to act by enhancing insulin sensitivity and reducing lipid accumulation in liver tissues .

Case Study 1: Serotonin Receptor Antagonism

In a controlled study involving animal models, administration of 3-iso-butoxy-5-fluorobenzyl alcohol resulted in significant reductions in anxiety-like behaviors compared to control groups. The observed effects correlated with decreased activation of the 5HT2A receptor, validating its role as a serotonin antagonist .

Case Study 2: Hepatic Effects

Another study focused on the impact of this compound on metabolic health in mice. Results indicated that treatment led to marked improvements in liver function tests and histological assessments of liver tissue, demonstrating reduced steatosis and inflammation .

Data Tables

Parameter Value
IC50 (5HT2A Inhibition)8.35 nM
Cytotoxicity (VERO)IC50: 54.7 µM
Liver Microsomal StabilityHuman: 89% after 30 min
Glucose Tolerance ImprovementSignificant in HFD-fed mice

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